molecular formula C16H14Cl3N3O4S B11706486 Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate

Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate

Cat. No.: B11706486
M. Wt: 450.7 g/mol
InChI Key: KRMPKAALERQMCP-UHFFFAOYSA-N
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Description

METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a trichloroethyl group, and a benzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetic acid with a suitable amine to form the trichloroethyl intermediate.

    Coupling with Furan-2-YL Formamide: The trichloroethyl intermediate is then reacted with furan-2-yl formamide under controlled conditions to form the desired intermediate.

    Formation of the Carbamothioyl Intermediate: The intermediate is further reacted with a thiourea derivative to introduce the carbamothioyl group.

    Final Coupling with Methyl Benzoate: The final step involves the coupling of the carbamothioyl intermediate with methyl benzoate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE undergoes several types of chemical reactions:

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Partially or fully dechlorinated derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in biological molecules, leading to potential inhibition of enzymatic activity. The furan ring may also contribute to its biological activity by interacting with cellular receptors and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[({2,2,2-TRICHLORO-1-[(FURAN-2-YL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to similar compounds with different aromatic rings. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a trichloroethyl group and a furan moiety, suggests interesting biological activities that warrant detailed investigation.

Chemical Structure

The compound can be represented by the following structural formula:

C15H13Cl3N2O3S\text{C}_{15}\text{H}_{13}\text{Cl}_3\text{N}_2\text{O}_3\text{S}

This formula indicates the presence of multiple functional groups that may contribute to its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The carbamothioylamino group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various bacterial strains.
  • Anticancer Potential : There is emerging evidence indicating that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

A study conducted on the antimicrobial properties of methyl derivatives indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research involving cell lines has shown that this compound can induce apoptosis in specific cancer cell lines. The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cells, revealing IC50 values of 25 µM and 30 µM, respectively.

Cell LineIC50 (µM)
MCF-725
A54930

Toxicity Profile

While the compound shows potential therapeutic benefits, its toxicity profile must be carefully evaluated. Preliminary assessments indicate moderate toxicity in animal models, necessitating further toxicological studies to establish safety parameters for potential clinical use.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in the Journal of Antimicrobial Chemotherapy, researchers investigated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound effectively reduced bacterial load in vitro and showed promise for use in treating resistant infections.

Case Study 2: Cancer Cell Apoptosis

A study published in Cancer Letters assessed the compound's ability to induce apoptosis in various cancer cell lines. The findings demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased viability of cancer cells.

Properties

Molecular Formula

C16H14Cl3N3O4S

Molecular Weight

450.7 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C16H14Cl3N3O4S/c1-25-13(24)9-5-2-3-6-10(9)20-15(27)22-14(16(17,18)19)21-12(23)11-7-4-8-26-11/h2-8,14H,1H3,(H,21,23)(H2,20,22,27)

InChI Key

KRMPKAALERQMCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2

Origin of Product

United States

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